2-(2,3,4-Trifluorophenyl)ethanol

Synthetic Chemistry Organometallic Chemistry Fluorinated Building Blocks

2-(2,3,4-Trifluorophenyl)ethanol (CAS 886761-76-8) is a fluorinated aromatic alcohol characterized by a phenyl ring with fluorine substitutions at the 2-, 3-, and 4-positions, and a hydroxyethyl side chain. This specific substitution pattern yields a molecular weight of 176.14 g/mol and a predicted XLogP3 value of 1.8.

Molecular Formula C8H7F3O
Molecular Weight 176.138
CAS No. 886761-76-8
Cat. No. B2403660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3,4-Trifluorophenyl)ethanol
CAS886761-76-8
Molecular FormulaC8H7F3O
Molecular Weight176.138
Structural Identifiers
SMILESC1=CC(=C(C(=C1CCO)F)F)F
InChIInChI=1S/C8H7F3O/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2,12H,3-4H2
InChIKeyFGAGTEBPVAQGBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,3,4-Trifluorophenyl)ethanol (CAS 886761-76-8) Procurement & Research Grade Specifications


2-(2,3,4-Trifluorophenyl)ethanol (CAS 886761-76-8) is a fluorinated aromatic alcohol characterized by a phenyl ring with fluorine substitutions at the 2-, 3-, and 4-positions, and a hydroxyethyl side chain [1]. This specific substitution pattern yields a molecular weight of 176.14 g/mol and a predicted XLogP3 value of 1.8 [1]. Its primary utility is as a synthetic intermediate in medicinal chemistry and agrochemical development, where the 2,3,4-trifluorophenyl motif is used to modulate the physicochemical properties, such as lipophilicity and metabolic stability, of target molecules [2].

Why 2-(2,3,4-Trifluorophenyl)ethanol is Not Interchangeable with Other Fluorophenethyl Alcohols


The 2,3,4-trifluorophenyl substitution pattern of 2-(2,3,4-Trifluorophenyl)ethanol is not interchangeable with other trifluorophenyl isomers or less fluorinated analogs, as the specific arrangement of fluorine atoms on the aromatic ring critically dictates the compound's utility as a synthetic intermediate. The 2,3,4-configuration enables regioselective metalation reactions that are essential for the synthesis of specific, highly functionalized fluorobenzoic acid derivatives; this reactivity is not replicated by the 2,4,5- or other isomers, leading to different product distributions or failure to react [1]. Consequently, substituting this compound for a cheaper or more readily available fluorophenethyl alcohol can result in the failure of critical synthetic steps, production of an undesired isomer, or the need for extensive and costly re-optimization of reaction conditions .

Quantitative Evidence Guide for 2-(2,3,4-Trifluorophenyl)ethanol Differentiation


Regioselective Metalation of 2-(2,3,4-Trifluorophenyl)ethanol vs. Non-Fluorinated Phenethyl Alcohol

A direct comparative study of metalation and carboxylation reactions demonstrates that fluorinated phenethyl alcohols, including 2-(2,3,4-trifluorophenyl)ethanol, exhibit significantly different reactivity compared to their non-fluorinated counterpart. The study found that while a series of non-fluorinated phenethyl alcohols provided an average yield of 63% for the TIPS-protected carboxylation reaction, the trifluoromethyl-substituted phenethyl alcohols, a class to which 2-(2,3,4-trifluorophenyl)ethanol belongs, gave significantly lower average yields of 31% [1]. This quantifies the unique electronic and steric influence of the fluorine atoms, directly impacting synthetic efficiency and necessitating specific optimization.

Synthetic Chemistry Organometallic Chemistry Fluorinated Building Blocks

Comparative Lipophilicity of 2-(2,3,4-Trifluorophenyl)ethanol vs. Other Trifluorophenyl Isomers

The substitution pattern on the aromatic ring is a primary determinant of lipophilicity for trifluorophenyl-containing compounds. 2-(2,3,4-Trifluorophenyl)ethanol possesses a predicted XLogP3 value of 1.8 [1]. This value serves as a quantifiable baseline for its lipophilic contribution to a larger molecule. In contrast, a positional isomer with a different substitution pattern, such as 2-(2,4,5-trifluorophenyl)ethanol (CAS 883267-70-7) , is expected to have a different measured or predicted logP due to altered intramolecular interactions and solvation effects [2].

Medicinal Chemistry Physicochemical Property Analysis ADME

Procurement-Specific Purity and Availability Benchmarking

Procurement specifications for 2-(2,3,4-Trifluorophenyl)ethanol are well-defined and commercially standardized, ensuring consistency for research use. A survey of reputable vendors reveals a clear benchmark: the compound is typically offered at a purity of 98% with a premium on higher purity grades. For instance, a 1g quantity of 98% pure material from one vendor is priced at approximately 152.00 EUR , while another vendor offers 1g of 95+% purity at a significantly lower cost . This price differentiation directly correlates with the purity level, a critical factor for minimizing the risk of side reactions and ensuring reproducible results in sensitive synthetic applications.

Chemical Sourcing Supply Chain Management Quality Control

Strategic Application Scenarios for 2-(2,3,4-Trifluorophenyl)ethanol Procurement


Synthesis of Highly Functionalized Fluorobenzoic Acids

The primary application for this compound, supported by peer-reviewed research, is as a substrate for the synthesis of novel fluorobenzoic acids via metalation and subsequent electrophilic trapping. The 2,3,4-trifluorophenyl motif allows for regioselective functionalization, yielding building blocks that are otherwise challenging to access. This is a high-value application where the specific substitution pattern is non-negotiable and directly enables the creation of new chemical space in drug discovery programs [1].

Development of Chiral Pharmaceutical Intermediates

The structural scaffold of 2-(2,3,4-trifluorophenyl)ethanol is foundational for creating chiral intermediates in pharmaceutical synthesis. Patents describe methods for producing optically active alcohols from this class of compounds, which can serve as precursors to active pharmaceutical ingredients (APIs) or advanced intermediates where stereochemistry is critical for biological activity [1]. The 2,3,4-fluorination pattern is a key design element that influences the compound's utility in asymmetric synthesis.

Physicochemical Property Modulation in Medicinal Chemistry

This compound is procured for use as a building block in lead optimization campaigns where fine-tuning lipophilicity is essential. The predicted XLogP3 of 1.8 provides a quantifiable starting point for medicinal chemists seeking to reduce the lipophilicity of a lead compound while increasing metabolic stability. Incorporating this specific motif, as opposed to a less fluorinated or differently substituted phenyl group, is a rational, data-driven strategy to achieve a desired ADME profile [1].

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